

Physical and chemical properties of 2,6-Dichloro-4-methoxypyridine

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Compound of Interest

Compound Name: 2,6-Dichloro-4-methoxypyridine

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An In-depth Technical Guide to 2,6-Dichloro-4-methoxypyridine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of **2,6-Dichloro-4-methoxypyridine**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physical and Chemical Properties

2,6-Dichloro-4-methoxypyridine is a halogenated pyridine derivative. Its core physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ Cl ₂ NO	[1][2]
Molecular Weight	178.01 g/mol	[1][2]
CAS Number	17228-75-0	[1][3]
Appearance	Solid	[2]
Melting Point	108 to 111 °C	[2]
Boiling Point	255.0 ± 35.0 °C (Predicted)	[4][5]
Density	1.363 ± 0.06 g/cm ³ (Predicted)	[4][5]
Flash Point	108.0 ± 25.9 °C	[4][5]
Vapor Pressure	0.0268 mmHg at 25°C	[4][5]
IUPAC Name	2,6-dichloro-4-methoxypyridine	[1]
SMILES	COc1cc(Cl)c(Cl)c(C#N)cc1	[1]
InChI	InChI=1S/C6H5Cl2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3	[1]

Chemical Reactivity and Stability

2,6-Dichloro-4-methoxypyridine is a versatile intermediate in organic synthesis. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, making it a useful building block for more complex molecules. The methoxy group can also be a site for chemical modification. The compound is generally stable under standard laboratory conditions.

Experimental Protocols

Synthesis of 2,6-Dichloro-4-methoxypyridine

A common method for the synthesis of **2,6-Dichloro-4-methoxypyridine** involves the reaction of 2,4,6-trichloropyridine with methanol.[3][6]

Materials:

- 2,4,6-Trichloropyridine
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Methanol (MeOH)
- Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Water
- Anhydrous sodium sulfate (Na₂SO₄)
- Hexane
- Silica gel

Procedure:

- A solution of 2,4,6-trichloropyridine (e.g., 3.64 g, 20.0 mmol) in DMF (20 mL) is prepared in a reaction vessel.
- The solution is cooled to 0 °C in an ice bath.
- Sodium hydride (e.g., 840 mg, 21 mmol) and methanol (e.g., 673 mg, 21 mmol) are slowly added to the cooled solution.[3][6]
- The reaction mixture is then allowed to warm to room temperature and stirred for approximately 16 hours.[3][6]
- After the reaction is complete, the mixture is concentrated under reduced pressure to remove the DMF.
- The residue is partitioned between ethyl acetate (30 mL) and water (15 mL).[3][6]
- The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.[3][6]

- The crude product is purified by silica gel column chromatography.

Purification

The crude **2,6-Dichloro-4-methoxypyridine** is purified using silica gel column chromatography.[\[3\]](#)[\[6\]](#)

Procedure:

- A silica gel column is prepared using a suitable slurry solvent (e.g., hexane).
- The crude product is loaded onto the column.
- The column is eluted with a gradient of ethyl acetate in hexane (e.g., 0-5% ethyl acetate).[\[3\]](#)[\[6\]](#)
- Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.
- The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield **2,6-Dichloro-4-methoxypyridine**. A yield of approximately 94% has been reported for this procedure.[\[6\]](#)

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for the analysis and purity assessment of **2,6-Dichloro-4-methoxypyridine** and related compounds.[\[7\]](#)[\[8\]](#)

General HPLC-UV Protocol:

- Column: C18 reverse-phase column.[\[8\]](#)
- Mobile Phase: A gradient of acetonitrile and water.[\[8\]](#)
- Detection: UV absorbance, typically between 200-280 nm for pyridine derivatives.[\[7\]](#)

- Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile and filtered before injection.[7]

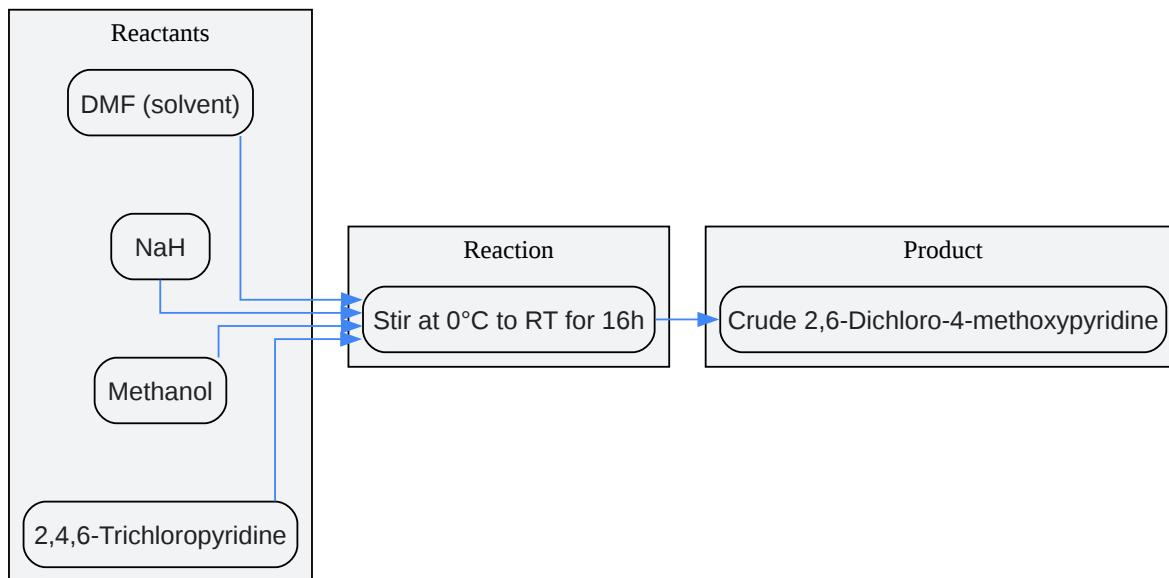
General GC-MS Protocol:

- Column: A capillary column suitable for halogenated compounds (e.g., DB-5ms).[8]
- Carrier Gas: Helium.[8]
- Injector Temperature: Approximately 280°C.[8]
- Ionization: Electron Ionization (EI).[9]

Applications in Research and Drug Development

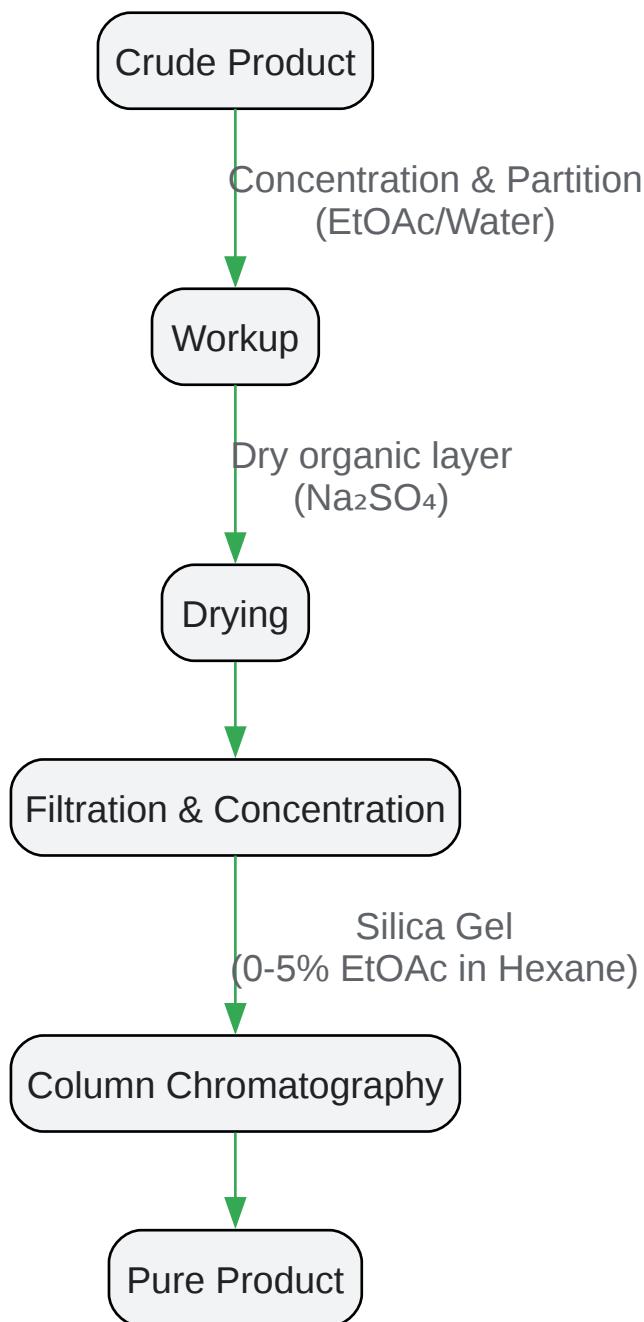
Pyridine and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[10] While specific biological activities for **2,6-Dichloro-4-methoxypyridine** are not extensively documented, its structural motifs are found in compounds with a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[10][11][12] Therefore, **2,6-Dichloro-4-methoxypyridine** serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Visualizations



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Caption: Synthesis workflow for **2,6-Dichloro-4-methoxypyridine**.



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Caption: Purification workflow for **2,6-Dichloro-4-methoxypyridine**.

Safety Information

2,6-Dichloro-4-methoxypyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.^[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when

handling this compound.[\[5\]](#) Work should be conducted in a well-ventilated area or a fume hood.

[\[5\]](#)

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